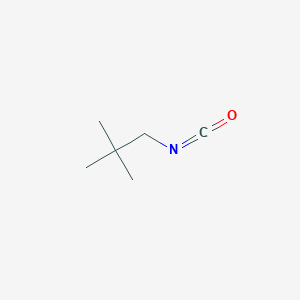
3,4,5-trimethyl-1H-pyrrole-2-carboxylic Acid
Descripción general
Descripción
3,4,5-trimethyl-1H-pyrrole-2-carboxylic Acid is a chemical compound with the molecular formula C8H11NO2 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . The compound has been used in the synthesis of various chemical products .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the condensation of carboxylic acids with substituted amines, followed by acid-mediated cyclization to form the pyrrole ring . For instance, 2,4,4-trimethoxybutan-1-amine can be used in the condensation process .Molecular Structure Analysis
The molecular structure of 3,4,5-trimethyl-1H-pyrrole-2-carboxylic Acid can be represented by the InChI code: 1S/C8H11NO2/c1-4-5(2)9-6(3)7(4)8(10)11/h9H,1-3H3, (H,10,11) and the InChI key: DYIFXZWICBFBHF-UHFFFAOYSA-N .Chemical Reactions Analysis
In the presence of a strong mineral acid, 3,4,5-trimethyl-1H-pyrrole-2-carboxylate reacts with p-nitrobenzenediazonium ions to give a red, chemically labile, azo dye .Physical And Chemical Properties Analysis
The compound has a molecular weight of 153.18 . The infrared (IR) spectra of the analogues showed characteristic N-H stretching close to the carbonyl group in the 3434–3352 cm −1 region, the N-H bands of the pyrrole rings were confirmed in the 3247–3399 cm −1 region, amide C=O stretching at 1625–1686 cm −1, C=C absorptions between 1455 and 1463 cm −1 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
Synthesis and Reactivity in Photochemical Processes
A study reported the synthesis of derivatives from 3,4-dimethylpyrrole, showing their reactivity in thermal and photochemical processes, including isomerization (Groot & Lugtenburg, 2010)(Groot & Lugtenburg, 2010).
Mechanistic Insights in Gewald Synthesis
Another study explored the Gewald synthesis process for thiophenes, using derivatives like 3,4-trimethylpyrrole as intermediates and providing insights into the mechanistic aspects of the synthesis (Peet et al., 1986)(Peet et al., 1986).
Ligand Application in Catalysis
- Ligand in Copper-Catalyzed Reactions: A 2008 study found pyrrole-2-carboxylic acid to be an effective ligand in copper-catalyzed monoarylation of anilines with aryl iodides and bromides (Altman et al., 2008)(Altman et al., 2008).
Materials Science and Polymers
- Electrosynthesis of Polypyrrole Films: A 2013 study used a theoretical approach to understand the electrosynthesis of polypyrrole-2-carboxylic acid films, analyzing molecular structures and proposing a polymerization mechanism (Foschini et al., 2013)(Foschini et al., 2013).
Novel Syntheses and Functionalization
Synthesis of Novel Heterocyclic Compounds
A research study described the synthesis of tricyclic nitrogen-containing substances using compounds like 1,2,3-trimethyl-7-aminoindoles, highlighting new methods in the field of organic chemistry (Zhukova & Entsova, 2019)(Zhukova & Entsova, 2019).
Carboxylic Acid-Functionalized Polymer Synthesis
The synthesis and characterization of carboxylic acid-functionalized polypyrrole-silica microparticles were detailed in a study, indicating potential biomedical applications (Maeda et al., 1995)(Maeda et al., 1995).
Propiedades
IUPAC Name |
3,4,5-trimethyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-4-5(2)7(8(10)11)9-6(4)3/h9H,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCHSIGGQKWJIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446328 | |
| Record name | 3,4,5-trimethyl-1H-pyrrole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethyl-1H-pyrrole-2-carboxylic Acid | |
CAS RN |
17106-08-0 | |
| Record name | 3,4,5-trimethyl-1H-pyrrole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-trimethyl-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















